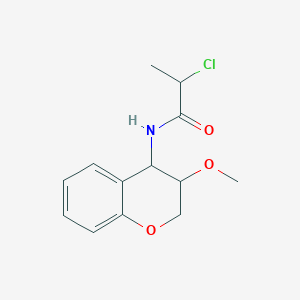
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, also known as CM-11, is a synthetic compound that belongs to the class of cannabimimetic indoles. It is a potent agonist of the cannabinoid receptor CB1 and has been used in scientific research to investigate the physiological and biochemical effects of CB1 activation.
Mechanism of Action
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
Activation of the CB1 receptor by 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of synaptic plasticity. 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has also been shown to have analgesic, anti-inflammatory, and anti-emetic effects, as well as potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its ability to penetrate the blood-brain barrier. However, limitations include its potential toxicity and the need for caution in its use due to its potential for abuse.
Future Directions
There are several future directions for research on 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide, as well as its potential for abuse and addiction. Finally, research is needed to investigate the potential use of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide as a tool for studying the role of the CB1 receptor in various physiological and biochemical processes.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide involves the reaction of 3-methoxy-3,4-dihydro-2H-chromen-4-ylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure 2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide.
Scientific Research Applications
2-Chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide has been used in scientific research to investigate the role of CB1 activation in various physiological and biochemical processes. It has been shown to have analgesic, anti-inflammatory, and anti-emetic effects, as well as potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(14)13(16)15-12-9-5-3-4-6-10(9)18-7-11(12)17-2/h3-6,8,11-12H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVRDMDTKJSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(COC2=CC=CC=C12)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
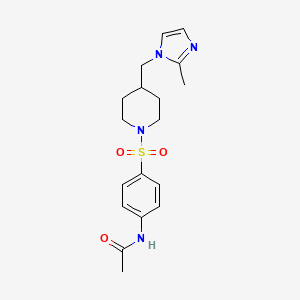
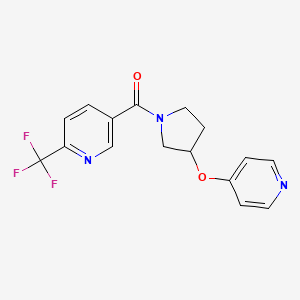
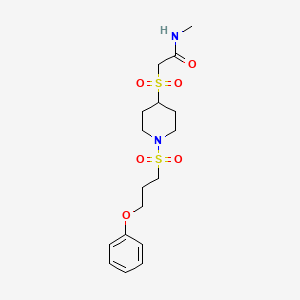
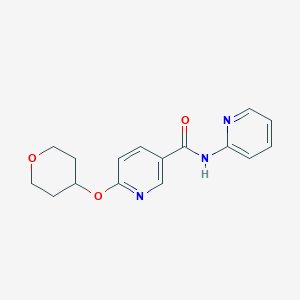
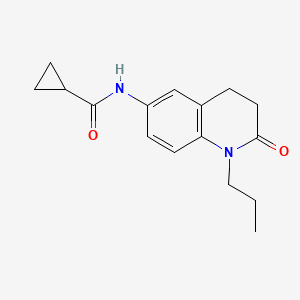
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)
![4-[(2,6-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B2416005.png)

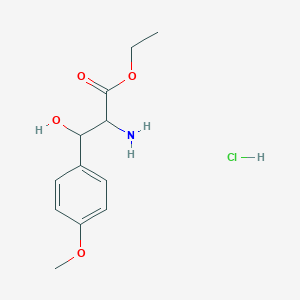

![2,5-dichloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416011.png)